molecular formula C5H6ClN3O B3260935 4-amino-6-chloro-2-methylpyridazin-3(2H)-one CAS No. 3366-87-8

4-amino-6-chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B3260935
CAS No.: 3366-87-8
M. Wt: 159.57
InChI Key: ZUUYZUYBEYIAAF-UHFFFAOYSA-N
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Description

4-amino-6-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one typically involves the chlorination of 2-methylpyridazin-3(2H)-one followed by amination. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-chloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide, alcohols, or thiols under reflux conditions.

Major Products

    Oxidation: Nitro-derivatives of the compound.

    Reduction: Amino-derivatives of the compound.

    Substitution: Hydroxy, alkoxy, or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-6-chloro-2-methylpyridazin-3(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-chloro-2-methylpyrimidin-3(2H)-one
  • 4-amino-6-chloro-2-methylpyridine-3(2H)-one

Uniqueness

4-amino-6-chloro-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-amino-6-chloro-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-5(10)3(7)2-4(6)8-9/h2H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUYZUYBEYIAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-2-methylpyridazin-3(2H)-one (5.0 g, 27.9 mmol) and ammonium hydroxide (55 mL, 1412 mmol) was heated at 150° C. for 2 hours and then cooled to room temperature. The solvent was removed, and the residue was dissolved in ethyl acetate and washed with water. The aqueous layer was extracted with additional ethyl acetate three times. The combined organic layers were washed with brine, dried and concentrated. The residue was purified by flash chromatography (silica gel, eluted with 40% ethyl acetate in hexanes to afford 3.85 g (87%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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